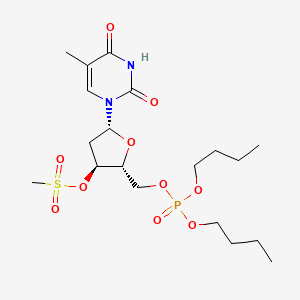
5'-Thymidylic acid, dibutyl ester, 3'-methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate is a chemical compound that belongs to the class of thymidine nucleotides It is a derivative of thymidylic acid, where the phosphate group is esterified with dibutyl groups and the 3’-hydroxyl group is substituted with a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate typically involves the esterification of thymidylic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the dibutyl ester. The methanesulfonate group is introduced by reacting the dibutyl ester with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of 5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the product. Purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a hydroxyl group.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like ammonia or thiol compounds under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted compounds depending on the reagents used .
Scientific Research Applications
5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleosides.
Biology: The compound is studied for its role in DNA synthesis and repair mechanisms.
Mechanism of Action
The mechanism of action of 5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in DNA synthesis, such as thymidylate synthase and DNA polymerase.
Pathways: It participates in the nucleotide salvage pathway and de novo synthesis of thymidine triphosphate, which are crucial for DNA replication and repair
Comparison with Similar Compounds
Similar Compounds
Thymidine monophosphate: A nucleotide used as a monomer in DNA.
Deoxythymidine monophosphate: Another form of thymidine monophosphate with similar applications.
Thymidine-5’-phosphate: A phosphorylated form of thymidine used in various biochemical processes
Uniqueness
5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate is unique due to its specific esterification and sulfonation, which confer distinct chemical properties and reactivity. These modifications enhance its stability and make it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
130752-99-7 |
|---|---|
Molecular Formula |
C19H33N2O10PS |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(dibutoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C19H33N2O10PS/c1-5-7-9-27-32(24,28-10-8-6-2)29-13-16-15(31-33(4,25)26)11-17(30-16)21-12-14(3)18(22)20-19(21)23/h12,15-17H,5-11,13H2,1-4H3,(H,20,22,23)/t15-,16+,17+/m0/s1 |
InChI Key |
OEMKFIQLTWCFTO-GVDBMIGSSA-N |
Isomeric SMILES |
CCCCOP(=O)(OCCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















